O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate
Description
O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate is an organophosphorothioate compound characterized by a pyrimidin-4-yl core substituted at the 2-position with a 3,5-bis(trifluoromethyl)phenyl group and at the 6-position with a methyl group. The phosphorothioate moiety consists of O,O-diethyl esterification, a common feature in agrochemicals and acetylcholinesterase inhibitors.
Properties
IUPAC Name |
[2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F6N2O3PS/c1-4-26-29(30,27-5-2)28-14-6-10(3)24-15(25-14)11-7-12(16(18,19)20)9-13(8-11)17(21,22)23/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCWVFLGTJEKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F6N2O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with the 3,5-bis(trifluoromethyl)phenyl motif are known to be used extensively in promoting organic transformations. They are also known to act as antagonists for the calcitonin gene-related peptide (CGRP) receptor, which plays a role in pain sensitivity in meningeal blood vessels and dura.
Mode of Action
Compounds with similar motifs are known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding.
Result of Action
Compounds with similar motifs are known to be used in promoting organic transformations, indicating that they may have a significant impact on molecular structures and reactions.
Biological Activity
O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate is a phosphothioate compound that has garnered attention for its potential biological activities. Its unique structural features, particularly the trifluoromethyl groups and pyrimidine moiety, suggest a range of possible interactions with biological systems. This article aims to explore the biological activity of this compound through a synthesis of available research findings, case studies, and data.
- Chemical Formula : C₁₈H₁₈F₆N₁O₄PS
- CAS Number : 284664-37-5
- Molecular Weight : 469.37 g/mol
The compound's structure includes a pyrimidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group, which is known to enhance lipophilicity and potentially increase biological activity.
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown potent growth inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds have been reported as low as 1 µg/mL, suggesting strong antibacterial properties .
Inhibition of Biofilm Formation
In addition to their antibacterial effects, several studies have highlighted the ability of similar compounds to disrupt biofilm formation. For example, certain derivatives demonstrated minimum biofilm eradication concentrations (MBECs) as low as 1 µg/mL against S. aureus biofilms . This property is particularly valuable in clinical settings where biofilms contribute to persistent infections.
Case Studies
- Study on Antimicrobial Activity :
- Fungicidal Activity Assessment :
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to consider the toxicity profiles of phosphothioate compounds. Preliminary assessments indicate that certain phosphothioates may exhibit cytotoxic effects at higher concentrations; thus, further studies are needed to establish safe dosage levels for therapeutic applications .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₈F₆N₁O₄PS |
| CAS Number | 284664-37-5 |
| Antimicrobial MIC | 1–4 µg/mL |
| Biofilm Eradication MBEC | 1 µg/mL |
| Molecular Weight | 469.37 g/mol |
Comparison with Similar Compounds
Key Observations :
- Pirimiphos-ethyl’s diethylamino group introduces basicity, contrasting with the hydrophobic, electronegative trifluoromethyl groups in the target compound .
Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
- Lipophilicity: The trifluoromethyl groups likely increase logP (octanol-water partition coefficient), enhancing membrane permeability compared to polar metabolites like B1/B2 .
- Solubility: Pirimiphos-ethyl’s amino group may improve water solubility at acidic pH, whereas the target compound’s hydrophobicity suggests preferential solubility in organic solvents .
Degradation Pathways
Phosphorothioates degrade via hydrolysis, oxidation, or enzymatic cleavage:
- Target Compound : Trifluoromethyl groups may slow hydrolysis, favoring oxidative pathways (e.g., P–S bond cleavage) over nucleophilic attack.
- Diazinon Metabolites: B1/B2 undergo further oxidation to pyrimidinyl phosphates (e.g., compound G in ) .
- Pirimiphos-ethyl: Degradation likely involves dealkylation or amino group oxidation, yielding less toxic metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
